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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of
2-hydroxybutanamide. It is intended to be a valuable resource for researchers, scientists, and
professionals involved in drug development and other scientific endeavors where this molecule
is of interest. This document covers its chemical and physical characteristics, synthesis,
reactivity, and its significant role as a scaffold in medicinal chemistry, particularly as a precursor
to Matrix Metalloproteinase (MMP) inhibitors.

Core Chemical and Physical Properties

2-Hydroxybutanamide, also known as 2-hydroxybutyramide, is an organic compound
featuring both a hydroxyl and an amide functional group on a butane backbone. Its chemical
structure lends it to a variety of chemical modifications, making it a versatile building block in
organic synthesis.[1][2]

Identifiers and General Properties
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Property Value Source(s)
IUPAC Name 2-hydroxybutanamide [3]
Molecular Formula C4H9NO2 [3114]
Molecular Weight 103.12 g/mol [3]

CAS Number 1113-58-2 [3][4]

Canonical SMILES

CCC(C(=0)N)O

[3]

UUXHICUVBOTXQS-

InChikey UHFFFAOYSA-N 13
Appearance Colorless liquid

Odor Faint, characteristic

Taste Slightly sweet

Physicochemical Data

While specific experimental data for some physical properties are not readily available in the

public domain, computed values and qualitative descriptions provide useful insights.
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Property Value Source(s)
Melting Point Not available
Boiling Point Not available
Density Not available

Soluble in water, ethanol, and

Solubility Acetone

XLogP3 -0.6 [31[4]
Hydrogen Bond Donor Count 2 [4]
Hydrogen Bond Acceptor

C);untg p 2 ]
Rotatable Bond Count 2 [4]
Exact Mass 103.063328530 Da [3114]
Topological Polar Surface Area  63.3 A2 [3]

Spectroscopic Properties

Detailed experimental spectra for 2-hydroxybutanamide are not widely published. However,
based on its structure, the following spectral characteristics can be predicted.

Expected *H NMR Spectral Data

e -CHs (C4): Atriplet around 0.9-1.0 ppm.
e -CHa2- (C3): Amultiplet (likely a quartet of doublets) around 1.6-1.8 ppm.
e -CH- (C2): A multiplet (likely a triplet of doublets) around 4.0-4.2 ppm.

e -OH: A broad singlet, with a chemical shift that can vary depending on solvent and
concentration.

e -NH2: Two broad singlets (or one broad singlet) for the amide protons, typically in the range
of 5.5-8.0 ppm.
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Expected *C NMR Spectral Data
e C4 (-CHs): ~10-15 ppm

e C3 (-CH2-): ~25-30 ppm
e C2 (-CH-OH): ~70-75 ppm

e C1 (=0): ~175-180 ppm

Expected IR Spectral Data
e O-H stretch (hydroxyl): A broad band around 3200-3600 cm~1,

N-H stretch (amide): Two bands (for primary amide) around 3100-3500 cm™1,

C-H stretch (alkane): Bands in the region of 2850-3000 cm~1.

C=0 stretch (amide I): A strong, sharp peak around 1640-1680 cm~1.

N-H bend (amide II): A band around 1550-1640 cm~1.

C-0O stretch (hydroxyl): A band in the region of 1050-1150 cm~1.

Synthesis and Reactivity

2-Hydroxybutanamide can be synthesized through various chemical and biocatalytic routes.
Its bifunctional nature, containing both a hydroxyl and an amide group, makes it a valuable
intermediate for further chemical modifications.[1]

Synthetic Pathways

Several methods for the synthesis of 2-hydroxybutanamide have been reported:

e From 2-Hydroxybutanoic Acid: Direct amidation of the corresponding carboxylic acid is a
common approach.[1]

e From 2-Bromobutanamide: Nucleophilic substitution of 2-bromobutanamide with a hydroxide
ion via an SN2 mechanism can yield 2-hydroxybutanamide.[1]
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o Enantioselective Biocatalysis: The use of enzymes like nitrile hydratases can achieve high
stereoselectivity, which is crucial for pharmaceutical applications where specific enantiomers
are required.[1]

o Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical
outcome of the synthesis, leading to high diastereoselectivity.[1]

Figure 1: Overview of synthetic routes to 2-hydroxybutanamide.

Experimental Protocols

Synthesis of 2-Hydroxybutanamide via Hydration of 2-
Hydroxybutanenitrile

This protocol is based on the catalytic hydration of a nitrile, a method known for its efficiency.

Materials:

2-hydroxybutanenitrile

Ruthenium catalyst, e.g., [RuClz(n3:n3-CioHie){PMe2(OH)}]

Deionized water

Inert atmosphere (Nitrogen or Argon)

Schlenk tube or similar sealed reaction vessel

Procedure:

In a Schlenk tube under an inert atmosphere, add 2-hydroxybutanenitrile.

Add deionized water to the reaction vessel.

Add the ruthenium catalyst (e.g., 1 mol%).

Seal the tube and stir the reaction mixture at a controlled temperature (e.g., 20-60°C) for 24-
72 hours.
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» Monitor the reaction progress using an appropriate analytical technique such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

e Upon completion, the product can be isolated by solvent extraction and purified by column
chromatography or distillation.

Purity Validation by High-Performance Liquid
Chromatography (HPLC)

Instrumentation:

e HPLC system with a UV detector

e C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um)

Mobile Phase:

o A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

Exemplary Gradient:

Start with 5% B, hold for 2 minutes.

Linearly increase to 95% B over 10 minutes.

Hold at 95% B for 2 minutes.

Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 pL

Applications in Drug Development

2-Hydroxybutanamide and its derivatives are of significant interest in drug development,
primarily due to their role as chiral building blocks.[1]
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N-Hydroxybutanamide Derivatives as Matrix
Metalloproteinase (MMP) Inhibitors

Derivatives of 2-hydroxybutanamide, particularly N-hydroxybutanamides, have been identified
as potent inhibitors of Matrix Metalloproteinases (MMPs).[1][5] MMPs are a family of zinc-
dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1]
Dysregulation of MMP activity is implicated in numerous pathological conditions, including
cancer.[1][5]

The hydroxamic acid moiety (-C(=O)NHOH), which can be synthesized from the 2-
hydroxybutanamide core, acts as a zinc-binding group within the active site of MMPs, leading
to their inhibition.[1]

Role in Cancer Therapy

MMPs play a crucial role in multiple stages of cancer progression, including tumor growth,
invasion, and metastasis.[6] By degrading the ECM, MMPs facilitate the invasion of cancer
cells into surrounding tissues and the vasculature.[7] They are also involved in angiogenesis,
the formation of new blood vessels that supply tumors with nutrients.[4]

Inhibition of MMPs by N-hydroxybutanamide derivatives has shown promise in preclinical
studies. For instance, an iodoaniline derivative of N*-hydroxy-N#-phenylbutanediamide
demonstrated inhibition of MMP-2, MMP-9, and MMP-14 and exhibited both antitumor and
antimetastatic effects in a mouse model of melanoma.[5]

Figure 2: Signaling pathway of MMPs in cancer and the inhibitory action of N-
hydroxybutanamide derivatives.

Safety and Toxicology

2-Hydroxybutanamide is classified with the following GHS hazards:
e H302: Harmful if swallowed.[3]
e H315: Causes skin irritation.[3]

e H319: Causes serious eye irritation.[3]
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o H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment
such as gloves, safety glasses, and a lab coat, should be followed when handling this
compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Hydroxybutanamide is a functionally rich molecule with significant potential as a building
block in organic synthesis, particularly for the development of novel therapeutics. Its derivatives
have demonstrated promising activity as MMP inhibitors, a class of enzymes deeply involved in
the pathology of cancer. This guide provides a foundational understanding of its properties,
synthesis, and applications, intended to support further research and development in this area.
While some experimental physical data remains elusive, the provided information offers a
robust starting point for scientists and researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental
Properties of 2-Hydroxybutanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3417655#2-hydroxybutanamide-fundamental-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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